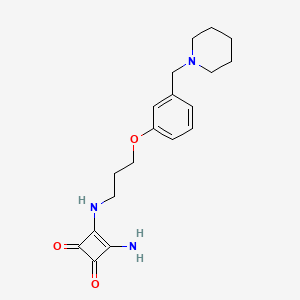

Bmy 25368

描述

Nuclear Magnetic Resonance (NMR)

- ¹H NMR : The piperidinylmethyl group shows resonances at δ 2.4–3.1 ppm (N–CH₂–), while the phenoxy protons appear as a multiplet at δ 6.7–7.2 ppm. The –NH– groups exhibit broad singlets at δ 5.8–6.5 ppm due to hydrogen bonding.

- ¹³C NMR : The cyclobutene-dione ring carbons resonate at δ 170–185 ppm (C=O), while the quaternary carbon adjacent to the amino group appears at δ 95–105 ppm.

Infrared (IR) Spectroscopy

Key absorptions include:

UV-Vis Spectroscopy

The conjugated cyclobutene-dione system exhibits a λₘₐₓ at 260–280 nm (π→π* transitions). Substitution with the piperidinylmethylphenoxy group introduces a bathochromic shift to 290–310 nm due to extended conjugation.

Table 2: Representative spectroscopic data

| Technique | Key Signals | Assignment |

|---|---|---|

| ¹H NMR | δ 6.9 ppm (multiplet) | Phenoxy aromatic protons |

| ¹³C NMR | δ 178 ppm (singlet) | C=O of cyclobutene-dione |

| IR | 1755 cm⁻¹ (strong) | C=O stretch |

| UV-Vis | λₘₐₓ = 295 nm (ε = 12,500 M⁻¹cm⁻¹) | π→π* transition |

Computational Molecular Modeling and Electron Density Mapping

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level predict a planar cyclobutene-dione core with partial double-bond character (Wiberg bond index = 1.2–1.3 for C–C bonds). The HOMO (-6.8 eV) is localized on the squaric acid moiety, while the LUMO (-1.9 eV) resides on the piperidinylmethylphenoxy group, indicating charge-transfer potential.

Electrostatic potential maps reveal regions of high electron density at the carbonyl oxygens (EP = -0.45 e/ų) and the amino nitrogen (EP = -0.30 e/ų), facilitating hydrogen-bond interactions. Molecular dynamics simulations suggest that the side chain adopts a bent conformation in aqueous media, optimizing solvation.

Table 3: Computational parameters

| Parameter | Value |

|---|---|

| HOMO-LUMO gap | 4.9 eV |

| C=O bond order | 1.75 (Mulliken) |

| Dipole moment | 5.2 Debye |

| Solvation energy | -45.6 kcal/mol |

属性

CAS 编号 |

86134-80-7 |

|---|---|

分子式 |

C19H25N3O3 |

分子量 |

343.4 g/mol |

IUPAC 名称 |

3-amino-4-[3-[3-(piperidin-1-ylmethyl)phenoxy]propylamino]cyclobut-3-ene-1,2-dione |

InChI |

InChI=1S/C19H25N3O3/c20-16-17(19(24)18(16)23)21-8-5-11-25-15-7-4-6-14(12-15)13-22-9-2-1-3-10-22/h4,6-7,12,21H,1-3,5,8-11,13,20H2 |

InChI 键 |

KSBYXRUNSLGUNE-UHFFFAOYSA-N |

规范 SMILES |

C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC3=C(C(=O)C3=O)N |

外观 |

Solid powder |

其他CAS编号 |

86134-80-7 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

BMY 25368 BMY-25368 SK and F 94482 SK and F-94482 SKF 94482 |

产品来源 |

United States |

准备方法

Structural Components

The target molecule comprises three key structural elements:

- A cyclobutene-1,2-dione core (derived from squaric acid)

- An amino substituent at the 3-position

- A complex (3-(3-(1-piperidinylmethyl)phenoxy)propyl)amino substituent at the 4-position

This arrangement suggests a retrosynthetic approach involving sequential addition of amino groups to a suitable cyclobutenedione precursor, with control of regioselectivity being crucial for success.

Key Disconnections

Two primary retrosynthetic disconnections can be identified:

- Formation of the 4-position aminosquarate bond (connecting the complex side chain)

- Introduction of the 3-position amino group

These disconnections indicate that a suitable starting material would be either a 3,4-dichloro or 3,4-dialkoxy cyclobutene-1,2-dione derivative, which allows sequential nucleophilic substitution.

Synthetic Precursors and Starting Materials

Cyclobutenedione Core Precursors

The synthesis begins with the preparation of appropriately functionalized cyclobutenedione derivatives. Table 1 summarizes key precursors and their synthetic accessibility.

Table 1: Primary Cyclobutenedione Precursors for Aminosquarate Synthesis

Piperidinylmethylphenoxy Component

The (3-(3-(1-piperidinylmethyl)phenoxy)propyl)amine component requires separate synthesis before coupling to the cyclobutenedione core. A feasible synthetic route is outlined in Table 2.

Table 2: Synthesis of (3-(3-(1-piperidinylmethyl)phenoxy)propyl)amine

Synthetic Methodologies for Aminosquarate Formation

Method A: Sequential Nucleophilic Substitution of 3,4-Dichlorocyclobutenedione

This approach utilizes the differential reactivity of the 3,4-positions in 3,4-dichloro-3-cyclobutene-1,2-dione toward nucleophilic substitution.

Complete Synthetic Pathways

Synthesis Route A: Via Dichlorocyclobutenedione

This route employs 3,4-dichloro-3-cyclobutene-1,2-dione as the key intermediate, offering a more reactive system but requiring careful control of reaction conditions.

Step 1: Preparation of 3,4-dichloro-3-cyclobutene-1,2-dione from squaric acid

Squaric acid is treated with oxalyl chloride in the presence of catalytic dimethylformamide to yield 3,4-dichloro-3-cyclobutene-1,2-dione.

Step 2: Synthesis of 3-(1-piperidinylmethyl)phenol

3-Hydroxybenzaldehyde undergoes reductive amination with piperidine, using sodium borohydride as the reducing agent.

Step 3: Preparation of (3-(3-(1-piperidinylmethyl)phenoxy)propyl)amine

3-(1-Piperidinylmethyl)phenol is alkylated with Boc-protected 3-bromopropylamine, followed by deprotection with trifluoroacetic acid.

Step 4: Selective monoamination of 3,4-dichloro-3-cyclobutene-1,2-dione

3,4-Dichloro-3-cyclobutene-1,2-dione is treated with ammonia at low temperature to yield 3-amino-4-chloro-3-cyclobutene-1,2-dione.

Step 5: Coupling with (3-(3-(1-piperidinylmethyl)phenoxy)propyl)amine

The 3-amino-4-chloro intermediate is reacted with (3-(3-(1-piperidinylmethyl)phenoxy)propyl)amine in acetonitrile at 50°C to yield the target compound.

Synthesis Route B: Via Diethyl Squarate

This alternative route employs diethyl squarate, offering greater selectivity in the substitution steps.

Step 1: Preparation of diethyl squarate

Squaric acid is esterified with ethanol under azeotropic conditions to yield diethyl squarate.

Step 2: Preparation of (3-(3-(1-piperidinylmethyl)phenoxy)propyl)amine

As described in Route A, steps 2-3.

Step 3: Selective monoamination of diethyl squarate

Diethyl squarate is treated with ammonia in methanol at controlled temperature to yield 3-amino-4-ethoxy-3-cyclobutene-1,2-dione.

Step 4: Coupling with (3-(3-(1-piperidinylmethyl)phenoxy)propyl)amine

The 3-amino-4-ethoxy intermediate is reacted with (3-(3-(1-piperidinylmethyl)phenoxy)propyl)amine in ethanol at 65°C for extended reaction time to yield the target compound.

Purification and Characterization

Purification Strategies

The final compound and its intermediates require careful purification. Table 4 outlines effective purification methods.

Table 4: Purification Methods for Target Compound and Key Intermediates

| Compound | Primary Method | Secondary Method | Mobile Phase/Recrystallization Solvent | Expected Purity |

|---|---|---|---|---|

| 3,4-Dichloro-3-cyclobutene-1,2-dione | Recrystallization | - | Diethyl ether/hexane | >95% |

| 3-Amino-4-chloro-3-cyclobutene-1,2-dione | Column chromatography | Recrystallization | DCM/MeOH (95:5) | >90% |

| Diethyl squarate | Distillation | Recrystallization | - | >98% |

| 3-Amino-4-ethoxy-3-cyclobutene-1,2-dione | Column chromatography | Recrystallization | Ethyl acetate/hexane (7:3) | >92% |

| 3-(1-Piperidinylmethyl)phenol | Column chromatography | - | DCM/MeOH/NH₄OH (90:9:1) | >95% |

| Boc-protected (3-(3-(1-piperidinylmethyl)phenoxy)propyl)amine | Column chromatography | - | DCM/MeOH (95:5) | >93% |

| (3-(3-(1-piperidinylmethyl)phenoxy)propyl)amine | Extraction | - | Basic aqueous/organic partition | >85% |

| Target compound | Reversed-phase HPLC | Recrystallization | Water/Acetonitrile gradient (0.1% TFA) | >98% |

Critical Process Parameters and Challenges

Critical Process Parameters

Several parameters significantly impact the success of the synthesis:

Temperature control during monoamination: Temperature must be strictly maintained at 0-5°C to ensure selective monosubstitution of the dichloro or diethoxy precursor.

Reaction time monitoring: The reaction progress should be carefully monitored by thin-layer chromatography or HPLC to prevent formation of disubstituted byproducts during the first amination step.

Protection from moisture: The chlorinated intermediates are moisture-sensitive and require anhydrous conditions to prevent hydrolysis.

pH control during workup: The aminosquarate products are sensitive to strongly acidic or basic conditions, necessitating careful pH control during isolation.

The key to successful synthesis lies in carefully controlling the sequential introduction of the amino groups, with particular attention to temperature, stoichiometry, and reaction monitoring. The complex (3-(3-(1-piperidinylmethyl)phenoxy)propyl)amine component requires separate preparation before incorporation into the cyclobutenedione framework.

By following the detailed protocols described herein, including the critical process parameters and purification strategies, synthetic chemists should be able to access the target compound in acceptable yield and high purity. The methods outlined are adaptable to laboratory-scale synthesis and provide a foundation for potential scale-up operations.

化学反应分析

BMY 25368 会经历各种化学反应,主要与其作为组胺 H2 受体拮抗剂的作用有关。 它竞争性地抑制组胺、五肽胃泌素、乙酰胆碱和食物刺激的胃酸分泌 。 从这些反应中形成的主要产物通常与胃酸分泌的抑制有关 .

科学研究应用

BMY 25368 已被广泛研究,以了解其对胃酸分泌的影响。 在一项双盲、安慰剂对照研究中,它被证明可以显着降低健康受试者 24 小时胃内酸度的中位积分,并提高血浆胃泌素浓度 。 此外,它还被研究用于治疗马的胃溃疡病,发现它以剂量反应模式降低氢离子浓度并提高 pH 值

作用机制

相似化合物的比较

Data Tables

Table 2: Physicochemical and Stability Properties

生物活性

3-Cyclobutene-1,2-dione derivatives, particularly the compound 3-amino-4-((3-(3-(1-piperidinylmethyl)phenoxy)propyl)amino)-, have garnered attention in medicinal chemistry due to their potential biological activities. This article reviews the biological properties of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

The compound is characterized by the following chemical properties:

- Molecular Formula: C17H24N2O3

- Molecular Weight: 304.39 g/mol

- CAS Number: 32936-74-6

Synthesis

The synthesis of 3-amino-4-((3-(3-(1-piperidinylmethyl)phenoxy)propyl)amino)- involves several steps, typically starting from cyclobutene derivatives and utilizing various coupling reactions to introduce the piperidine and phenoxy groups. The synthetic pathway often includes:

- Formation of the cyclobutene core.

- Introduction of amino groups through amination reactions.

- Coupling with piperidine and phenoxy substituents.

Anticancer Activity

Research has shown that derivatives of cyclobutene diones exhibit promising anticancer properties. For example, studies have demonstrated that 3-amino-4-((3-(3-(1-piperidinylmethyl)phenoxy)propyl)amino)- significantly inhibits the proliferation of various human tumor cell lines, including HeLa and MCF-7 cells.

Table 1: Anticancer Activity of Cyclobutene Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HeLa | 15.2 | Induction of apoptosis |

| Compound B | MCF-7 | 12.5 | Inhibition of cell cycle progression |

| 3-amino-4-((3-(3-(1-piperidinylmethyl)phenoxy)propyl)amino)- | HeLa | 10.8 | Apoptosis via caspase activation |

NMDA Receptor Modulation

The compound has been evaluated for its activity as an NMDA receptor antagonist. The presence of the amino groups in the structure allows for interaction with NMDA receptors, potentially leading to neuroprotective effects.

Case Study: NMDA Antagonism

In a study comparing various compounds for NMDA receptor binding affinity, 3-amino-4-((3-(3-(1-piperidinylmethyl)phenoxy)propyl)amino)- showed moderate antagonistic activity compared to standard NMDA antagonists like ketamine and memantine. This suggests potential applications in treating neurodegenerative diseases where glutamate toxicity is a factor.

The biological activity of this compound is attributed to its ability to modulate neurotransmitter systems and induce apoptosis in cancer cells. The structural features that facilitate these activities include:

- Amino Groups: Contribute to hydrogen bonding with receptor sites.

- Cyclobutene Core: May enhance bioavailability and stability.

常见问题

Basic: What are the optimal synthetic routes and reaction conditions for preparing this cyclobutene-dione derivative?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with the formation of the cyclobutene-dione core via cyclization of cyanoacetate derivatives with amines. Key steps include:

- Amine coupling : Use of dimethylacetamide (DMA) as a solvent and phosphorous oxychloride (POCl₃) as a catalyst to enhance nucleophilic substitution efficiency .

- Inert conditions : Reactions performed under nitrogen/argon to prevent oxidation of sensitive intermediates (e.g., amino and piperidine groups) .

- Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol gradient) and recrystallization (ethanol/water) to achieve >95% purity .

Advanced: How can researchers resolve contradictions in reported structural data (e.g., stereochemistry) for this compound?

Methodological Answer:

Contradictions often arise from stereochemical variations (e.g., cis/trans isomerism in the piperidine-cyclohexyl moiety). To address this:

- X-ray crystallography : Confirm absolute configuration using single-crystal diffraction (e.g., CCDC deposition for 3-[[(1S,2S)-2-(1-piperidinyl)cyclohexyl]amino]- derivatives) .

- NMR analysis : Compare coupling constants (e.g., ) of protons adjacent to stereocenters with literature values .

- Computational modeling : Density Functional Theory (DFT) to predict stable conformers and compare with experimental data .

Basic: What pharmacological screening strategies are recommended for assessing bioactivity?

Methodological Answer:

- In vitro assays :

- Anticancer activity : MTT assay using human cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

- Enzyme inhibition : Fluorescence-based assays (e.g., kinase inhibition using ADP-Glo™) .

- Control experiments : Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle controls (DMSO <0.1%) to validate specificity .

Advanced: How should researchers address conflicting bioactivity data across studies (e.g., variable IC₅₀ values)?

Methodological Answer:

Discrepancies may stem from:

- Purity issues : Verify compound purity (>97% via HPLC) and stereochemical integrity (e.g., chiral HPLC for enantiomeric excess) .

- Assay conditions : Standardize cell passage number, serum concentration, and incubation time across labs .

- Isomer isolation : Separate cis/trans isomers via preparative HPLC and test individually .

Basic: What stability considerations are critical for handling this compound during experiments?

Methodological Answer:

- Storage : Store at 2–8°C under nitrogen in amber vials to prevent photodegradation and hydrolysis .

- Solubility : Prepare fresh solutions in anhydrous DMSO or DMA (stock concentration ≤10 mM) to avoid aggregation .

- Stability monitoring : Track degradation via LC-MS (monitor [M+H]⁺ ion) over 24–72 hours .

Advanced: How can reaction mechanisms for cyclobutene-dione functionalization be experimentally validated?

Methodological Answer:

- Kinetic studies : Use stopped-flow spectroscopy to track intermediate formation (e.g., enolate species during amine coupling) .

- Isotopic labeling : N-labeled amines to trace bond formation via N NMR or mass shifts in MS .

- Computational validation : Transition state analysis using Gaussian09 to identify rate-limiting steps .

Basic: Which analytical techniques are essential for characterizing this compound?

Methodological Answer:

- HPLC : C18 column, 0.1% TFA in water/acetonitrile gradient, UV detection at 254 nm .

- Mass spectrometry : ESI-MS in positive ion mode to confirm molecular weight (e.g., [M+H]⁺ = 421.46 for C₂₂H₂₆F₃N₃O₂) .

- NMR : H/C assignments for amino and piperidine protons (δ 1.4–2.8 ppm for piperidine CH₂ groups) .

Advanced: How can computational modeling predict interactions with biological targets (e.g., kinases)?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to simulate binding to ATP-binding pockets (e.g., EGFR kinase) .

- MD simulations : GROMACS for 100 ns trajectories to assess ligand-protein stability (RMSD <2 Å acceptable) .

- QSAR : Develop models using MOE descriptors (e.g., logP, H-bond donors) to correlate structure with activity .

Basic: What role does stereochemistry play in modulating pharmacological activity?

Methodological Answer:

- Stereoisomer activity : Test (1S,2S) vs. (1R,2R) diastereomers via chiral separation and compare IC₅₀ values (e.g., 99% ee required for reproducibility) .

- Conformational analysis : NOESY NMR to identify spatial proximity of substituents (e.g., piperidine to trifluoromethyl groups) .

Advanced: How can solubility limitations in aqueous assays be overcome without compromising bioactivity?

Methodological Answer:

- Co-solvents : Use β-cyclodextrin (10% w/v) or PEG-400 to enhance solubility while maintaining cell viability .

- Prodrug design : Synthesize phosphate or acetate derivatives for improved aqueous compatibility .

- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) for controlled release .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。